3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
Properties
IUPAC Name |
3-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-26-13-11-24(12-14-26)27-21(16-20(25-27)17-7-5-8-18(28)15-17)19-9-6-10-22(29-4-2)23(19)30-24/h5-10,15,21,28H,3-4,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGBBZVNOKDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C25H29N3O4
- Molecular Weight : 429.52 g/mol
- CAS Number : 892164-63-5
This compound features a spirocyclic framework that is characteristic of several biologically active compounds. The presence of an ethoxy group and a piperidine moiety suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds similar in structure to 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit a range of biological activities, including:
- Antioxidant Activity : Many derivatives of the benzo[e]pyrazolo compound class have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some studies have indicated that related compounds possess antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this category often inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The structural features suggest that it may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmission or cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 | |
| Compound B | MCF-7 (breast cancer) | 10 | |
| Compound C | A549 (lung cancer) | 20 |
These findings suggest that 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol could similarly exhibit anticancer properties.
Animal Studies
Animal models have been used to assess the neuroprotective effects of structurally similar compounds. For example:
- A study demonstrated significant reductions in neuronal apoptosis in models of induced oxidative stress when treated with related pyrazolo compounds.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits notable biological activities , particularly in the following areas:
- Antimicrobial Properties : Research has suggested that 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol may possess antimicrobial properties. This could make it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Activity : The compound has also been investigated for its potential anticancer effects. Studies are ongoing to elucidate the specific mechanisms through which it may inhibit cancer cell proliferation or induce apoptosis in tumor cells.
Synthetic Chemistry Applications
The synthesis of 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Spiro Structure : Utilizing cyclization reactions to form the spiro compound.
- Functional Group Modifications : Introducing ethoxy and piperidine groups through nucleophilic substitutions or coupling reactions.
These synthetic pathways are crucial for optimizing yield and purity during the preparation of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol with structurally related compounds from the evidence, focusing on substituents, molecular properties, and bioactivity:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The ethoxy group (as in the target compound and ’s analog) may improve metabolic stability compared to methoxy or hydroxyl groups . Chlorine substituents (e.g., in and ) correlate with increased antifungal potency, likely due to enhanced electrophilicity and membrane disruption .
Synthetic Efficiency :
- Microwave-assisted methods (as in ) yield higher purity and faster reaction times (~70–85% yield) compared to conventional heating .
- The target compound’s synthesis likely involves a multi-step process: formation of a pyrazoline intermediate from chalcones, followed by spirocyclization with a piperidine derivative .
Antimicrobial Activity Trends: Compounds with electron-withdrawing groups (e.g., -Cl) show lower MIC values against fungi (e.g., 250 μg/mL in vs. 50 μg/mL for bacteria) . The phenolic hydroxyl group in the target compound may enhance solubility but reduce bioavailability unless protected via prodrug strategies .
Q & A
Q. What are the common synthetic routes for constructing the spirobenzooxazine core in this compound?
The spirobenzooxazine core is typically synthesized via multi-step reactions involving chalcone intermediates and heterocyclization. For example:
- Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones .
- Step 2 : Reaction of chalcones with hydrazine to yield pyrazoline intermediates, followed by cyclization with pyridine carbaldehydes to form the spirobenzooxazine framework .
- Advanced variants : Copper-catalyzed tandem reactions using 5-(2-bromoaryl)-1H-pyrazoles and carbonyl compounds under mild conditions, enabling efficient spirocycle formation .
Q. How are spectroscopic techniques applied to confirm the structure of synthesized derivatives?
Structural validation relies on:
- IR spectroscopy : Identification of functional groups (e.g., NH at ~3346 cm⁻¹, absence of C=O bands post-cyclization) .
- ¹H NMR : Aromatic proton signals (δ 6.50–8.71 ppm) and disappearance of aldehyde protons confirm cyclization .
- X-ray crystallography : Resolves spiro stereochemistry and piperidine conformation in complex derivatives .
Q. What computational methods assess the drug-likeness of this compound?
Lipinski’s and Veber’s rules are applied to predict bioavailability:
- Lipinski’s criteria : Molecular weight <500 Da, logP ≤5, ≤10 H-bond acceptors, ≤5 H-bond donors .
- Veber’s parameters : Rotatable bonds ≤10, polar surface area ≤140 Ų .
- Tools : Software like Molinspiration or SwissADME calculates these parameters from SMILES notation.
Advanced Research Questions
Q. How do reaction conditions influence chemoselectivity in forming pyrazolo-oxazine vs. other heterocycles?
Chemoselectivity is controlled by:
- Catalysts : Copper(I) iodide promotes Ullmann coupling for thiazine formation, while palladium catalysts favor alternative pathways .
- Solvents : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in spirocyclization, whereas dioxane facilitates oxazine formation via nucleophilic attack .
- Temperature : Mild conditions (80°C) minimize side reactions like over-oxidation .
Q. What catalytic mechanisms are proposed for copper-mediated synthesis of related compounds?
Copper catalysis often involves:
- Single-electron transfer (SET) : Activation of β-oxodithioesters (ODEs) to form thiyl radicals, enabling C–S bond formation .
- Ligand-assisted coupling : ODEs act as both substrates and ligands, coordinating Cu(I) to enhance reaction efficiency .
- Tandem processes : Sequential Ullmann coupling and cyclization under nitrogen atmosphere to avoid oxidative degradation .
Q. How to design experiments to resolve contradictions in reported bioactivity data (e.g., MIC discrepancies)?
Key strategies include:
- Dose-response assays : Validate potency gradients (e.g., MIC = 12.5 µg/mL vs. 0.2 µg/mL for isoniazid analogs) using standardized M. tuberculosis H37Rv strains .
- Control experiments : Compare spirooxindole derivatives with non-spiro analogs to isolate scaffold-specific effects .
- Theoretical modeling : Dock compounds into target enzymes (e.g., enoyl-ACP reductase) to correlate steric/electronic properties with activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
